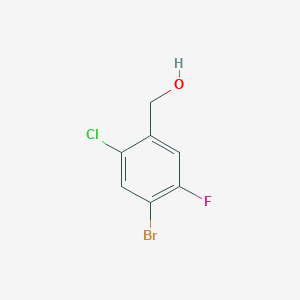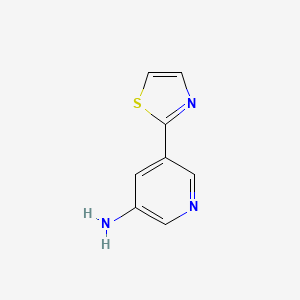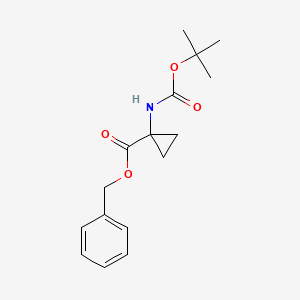
6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid
概要
説明
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied. They are used as key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis involves various methods, including Pd-catalyzed coupling reactions .Molecular Structure Analysis
The molecular structure of “6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid” is characterized by a pyrimidine ring substituted with a methyl group at the 6th position and a trifluoromethyl group at the 2nd position . The carboxylic acid group is attached to the 4th position of the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines have been studied in the context of their applications in the agrochemical and pharmaceutical industries . The reactions involve the use of various intermediates and catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight and formula, which are 206.12 and C7H5F3N2O2, respectively . The InChI code is InChI=1S/C7H5F3N2O2/c1-3-2-4(5(13)14)12-6(11-3)7(8,9)10/h2H,1H3,(H,13,14) .科学的研究の応用
Synthesis and Chemical Properties
- 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid derivatives have been synthesized for various applications. For example, trifluoromethylated analogues of 4,5‐Dihydroorotic Acid were created using a specific reaction involving 4-(Trifluoromethyl)pyrimidin-2(1H)-ones, showcasing the compound's utility in synthesizing new chemical entities (Sukach et al., 2015).
Biological Activities and Applications
- Certain derivatives, like 5-aryl and 5-aralkyl pyrimidine-6-carboxylic acids, have been evaluated for their effects on enzymes like dihydrofolic reductase, illustrating the compound's relevance in studying enzyme inhibition (Baker & Jordaan, 1965).
- Derivatives of this compound have been investigated for their potential antimicrobial properties. For instance, substituted chromeno[2,3-d]pyrimidinone derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against different bacterial and fungal strains (Ghashang et al., 2013).
Chemical Studies and Synthesis Methods
- Research has also focused on the synthesis methods and reactions of derivatives, like Biginelli-compounds, which include 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, showcasing the compound's flexibility in chemical synthesis (Kappe & Roschger, 1989).
Pharmaceutical Applications
- In the pharmaceutical domain, derivatives of this compound have been synthesized and tested for various biological activities. For example, some dihydropyrimidines have been synthesized and tested for antihypertensive activity (Rana, Kaur, & Kumar, 2004). Similarly, other derivatives have been evaluated for anti-ulcer activity, indicating the compound's significance in developing new therapeutic agents (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).
Optical and Material Sciences
- Studies have also been conducted in the fields of optical and material sciences, where derivatives of this compound were investigated for their nonlinear optical properties, showcasing the compound's potential in optoelectronic applications (Hussain et al., 2020).
作用機序
While the exact mechanism of action of “6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid” is not specified in the retrieved information, pyrimidine derivatives have been studied for their anticancer activity . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyrimidine moiety .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-3-2-4(5(13)14)12-6(11-3)7(8,9)10/h2H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOUHIRYZHKQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501201810 | |
| Record name | 6-Methyl-2-(trifluoromethyl)-4-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501201810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
945717-59-9 | |
| Record name | 6-Methyl-2-(trifluoromethyl)-4-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945717-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-(trifluoromethyl)-4-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501201810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1374351.png)
![2-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1374352.png)


![2-[4-(Fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1374357.png)

![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1374362.png)

